Glycobiarsol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

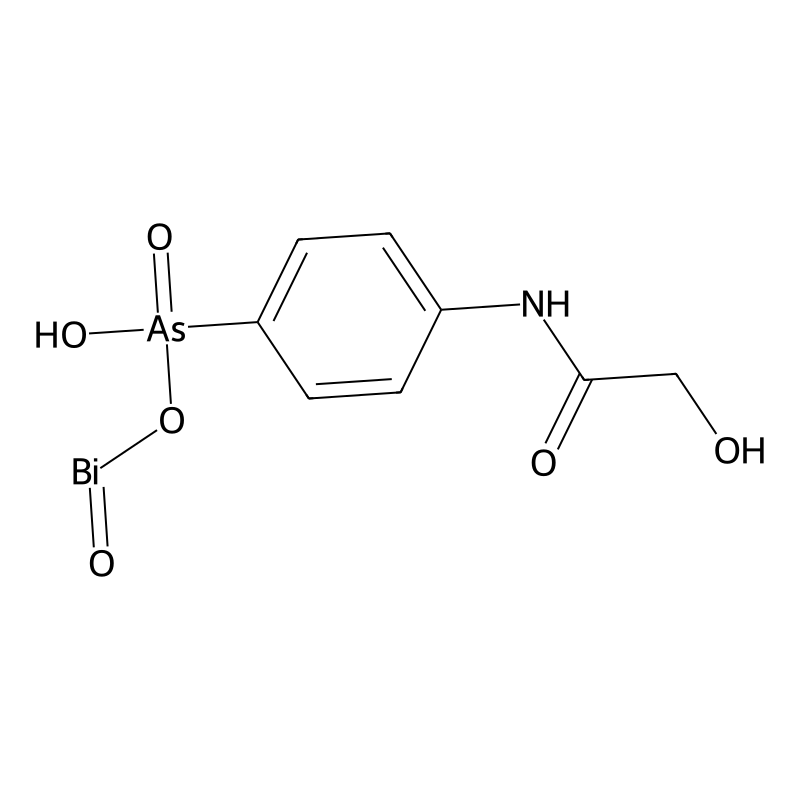

Glycobiarsol, also known by its trade name Milibis, is an organometallic compound that functions primarily as an antiprotozoal agent. It is recognized for its efficacy against various protozoan infections in both humans and animals, particularly dogs. The chemical structure of Glycobiarsol includes a bismuth component, which contributes to its biological activity and therapeutic potential. Its chemical formula is characterized as 4-(Hydroxyacetylamino)phenyl arsonic acid hydrogen oxobismuth salt, and it has a CAS registry number of 116-49-4 .

Glycobiarsol exhibits significant antiprotozoal activity, making it effective against infections caused by protozoans such as Entamoeba histolytica and other related pathogens. Its mechanism of action is believed to involve interference with the metabolic processes of these organisms, leading to their death or inhibition. Studies have shown that Glycobiarsol can disrupt cellular functions in protozoa, thereby preventing their proliferation and survival .

The synthesis of Glycobiarsol typically involves several steps:

- Formation of the Arsonic Acid Derivative: This step includes the reaction of phenolic compounds with arsenic trioxide in the presence of an appropriate solvent.

- Complexation with Bismuth: The arsonic acid derivative is then reacted with bismuth salts to form the final product.

- Purification: The synthesized compound is purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for pharmaceutical applications.

These methods ensure that Glycobiarsol retains its biological activity and stability for therapeutic use .

Glycobiarsol has several important applications:

- Antiprotozoal Treatment: It is primarily used in treating protozoan infections in humans and animals.

- Veterinary Medicine: Due to its effectiveness against certain parasites, it is commonly used in veterinary practices for treating infections in dogs.

- Research: Glycobiarsol serves as a model compound for studying organometallic chemistry and its interactions with biological systems .

Studies on the interactions of Glycobiarsol with other compounds reveal its potential synergistic effects when combined with other antiprotozoal agents. Research has indicated that co-administration with certain antibiotics may enhance its efficacy against resistant strains of protozoa. Moreover, interaction studies have shown that Glycobiarsol can alter the pharmacokinetics of other drugs, necessitating careful monitoring during combination therapies .

Glycobiarsol shares structural and functional similarities with several other organometallic compounds used in medicinal chemistry. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Arsenic Trioxide | Antineoplastic agent | Primarily used in cancer treatment; different mechanism of action compared to Glycobiarsol. |

| Bismuth Subsalicylate | Antidiarrheal agent | Used for gastrointestinal issues; lacks antiprotozoal properties. |

| Melarsoprol | Antiparasitic agent | Effective against African sleeping sickness; more toxic than Glycobiarsol. |

| Aminosalicylic Acid | Antituberculosis agent | Primarily used for tuberculosis; differs significantly in target pathogens. |

Glycobiarsol's unique combination of bismuth and arsenic within its structure distinguishes it from these similar compounds, particularly regarding its targeted action against protozoan infections while maintaining a relatively favorable safety profile compared to more toxic alternatives like Melarsoprol .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AR - Arsenic compounds

P01AR03 - Glycobiarsol

Other CAS

Wikipedia

Dates

2: BERBERIAN DA, POOLE JB, FREELE HW. Treatment of Trichuris vulpis infection of dogs with glycobiarsol. Am J Vet Res. 1963 Jul;24:819-21. PubMed PMID: 13967608.

3: CORREA MO, FLEURY GC, CAMPOS LL. [On the treatment of trichuriasis with glycobiarsol]. Hospital (Rio J). 1962 Dec;62:1349-51. Portuguese. PubMed PMID: 14023142.

4: PEREIRA OA, d' AGOSTO J, SOARES E, VENDEMIATTI E. [Trichuriasis, General considerations. (Trichurotic?) hemorrhagic typhlitis. Therapy with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:41-51. Portuguese. PubMed PMID: 14485229.

5: GOMES MC, PINTO FJ, AMATO NETO V. [Treatment of trichocephaliasis with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:103-6. Portuguese. PubMed PMID: 13900050.

6: AUERBACH ME, HOUGHTALING WW. A spectrophotometric method for the assay of glycobiarsol. Drug Stand. 1960 Sep-Oct;28:115-6. PubMed PMID: 13685077.

7: BERBERIAN DA. The trichomonacidal activity of milibis (glycobiarsol). N Y State J Med. 1954 Nov;54(22):3102-5. PubMed PMID: 13214428.